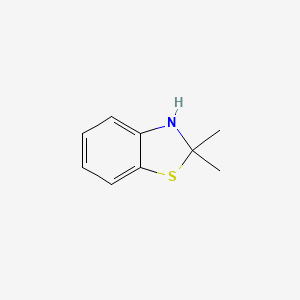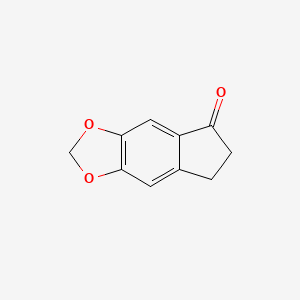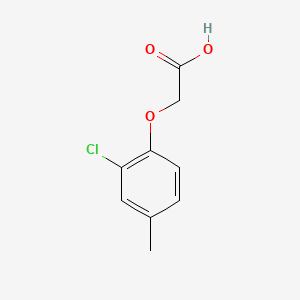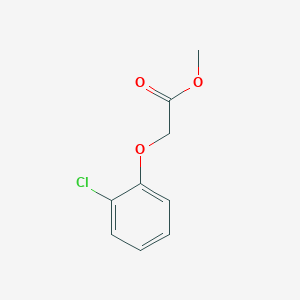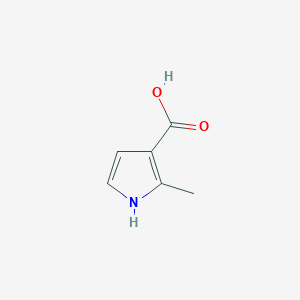
2-Methyl-1h-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
2-Methyl-1H-pyrrole-3-carboxylic acid is a derivative of pyrrole, a five-membered aromatic heterocycle with a nitrogen atom. The compound features a carboxylic acid functional group at the third position and a methyl group at the first position on the pyrrole ring. This structure is closely related to pyrrole-2-carboxylic acid and its derivatives, which have been extensively studied due to their interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of pyrrole derivatives, including those similar to 2-methyl-1H-pyrrole-3-carboxylic acid, can be achieved through various methods. For instance, the reaction of 2H-azirines with enamines has been reported to yield 1H-pyrrole-2-carboxylic acid derivatives, which may be further modified to introduce a methyl group at the desired position . Additionally, the decarboxylation of pyrrole-2-carboxylic acid under acid catalysis in strongly acidic solutions has been studied, which could potentially be adapted for the synthesis of methylated derivatives .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives has been the subject of various experimental and theoretical studies. For example, crystallographic and ab initio theoretical studies have been conducted on related compounds, such as 1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrole-3-carboxylic acid, to understand their molecular packing and hydrogen bonding interactions . These studies provide insights into the molecular energetics and structural characteristics that could be relevant for 2-methyl-1H-pyrrole-3-carboxylic acid as well.
Chemical Reactions Analysis
Pyrrole derivatives participate in a range of chemical reactions, often facilitated by their nitrogen atom and the presence of functional groups like carboxylic acids. For instance, pyrrole-2-carboxylic acid has been used as a ligand in Cu-catalyzed reactions of primary anilines with aryl halides . The reactivity of the pyrrole ring and the influence of substituents on its chemical behavior are crucial for understanding the reactions that 2-methyl-1H-pyrrole-3-carboxylic acid may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of a carboxylic acid group, for example, contributes to their acidity and potential for forming dimers through hydrogen bonding . The addition of a methyl group can affect the compound's hydrophobicity and steric profile. Experimental and computational studies on compounds like 2-pyrrolecarboxylic acid and 1-methyl-2-pyrrolecarboxylic acid provide valuable data on their enthalpies of combustion, sublimation, and formation, which are indicative of their stability and reactivity .
Applications De Recherche Scientifique
Synthesis and Chemistry
A study by Law et al. (1984) describes a general synthesis of 1H-pyrrole-2-carboxylic acid derivatives, which includes compounds similar to 2-Methyl-1H-pyrrole-3-carboxylic acid. This process involves the reaction of 2H-azirines with enamines, yielding dihydropyrroles which further transform into the title compounds. This synthesis method is significant for the preparation of various pyrrole carboxylic acids, indicating the versatility of these compounds in chemical synthesis (Law et al., 1984).
Antimicrobial Agent Synthesis
Hublikar et al. (2019) conducted a study on the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives. These compounds exhibited significant in vitro antimicrobial activities. The research highlights the potential of pyrrole carboxylate derivatives, including 2-Methyl-1H-pyrrole-3-carboxylic acid, as building blocks for new antimicrobial agents (Hublikar et al., 2019).
Catalysis in Chemical Reactions
In the field of catalysis, Altman et al. (2008) explored the use of pyrrole 2-carboxylic acid as an effective ligand for the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides. This study underscores the utility of pyrrole carboxylic acids in facilitating and enhancing chemical reactions, potentially including those involving 2-Methyl-1H-pyrrole-3-carboxylic acid (Altman et al., 2008).
Applications in Crystal Engineering
Yin and Li (2006) investigated pyrrole-2-carboxylates for their role in crystal engineering. They found that pyrrole-2-carboxylate dimer acts as a robust supramolecular synthon, useful in the self-assembly of crystal engineering. This finding suggests that derivatives of pyrrole carboxylic acids, such as 2-Methyl-1H-pyrrole-3-carboxylic acid, could play a significant role in the design and development of new crystalline materials (Yin & Li, 2006).
Lanthanide Complex Synthesis
Law et al. (2007) demonstrated the synthesis of lanthanide coordination compounds using pyrrole-derivatized carboxylate ligands. This research indicates the potential of pyrrole carboxylic acids, like 2-Methyl-1H-pyrrole-3-carboxylic acid, in the preparation of complexes with unique photophysical properties, which could be advantageous in various scientific and industrial applications (Law et al., 2007).
Safety And Hazards
2-Methyl-1h-pyrrole-3-carboxylic acid may cause skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with the skin, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
The future directions of research on 2-Methyl-1h-pyrrole-3-carboxylic acid could involve further exploration of its synthesis, mechanism of action, and potential applications . For example, attempts have been made to disclose various tactical approaches to synthesize pyrrole and pyrrole-containing analogs .
Propriétés
IUPAC Name |
2-methyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-5(6(8)9)2-3-7-4/h2-3,7H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJBJOLFTYIFKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292288 | |
| Record name | 2-methyl-1h-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1h-pyrrole-3-carboxylic acid | |
CAS RN |
37102-48-0 | |
| Record name | 37102-48-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-1h-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1347292.png)
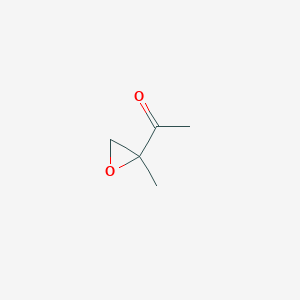
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1347294.png)
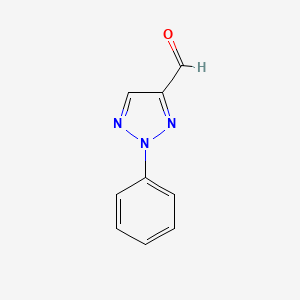
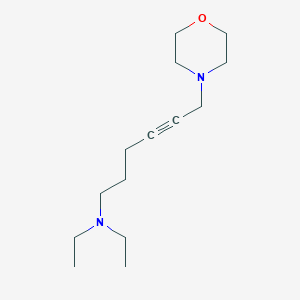
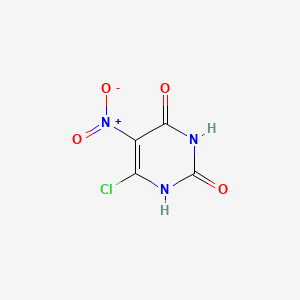
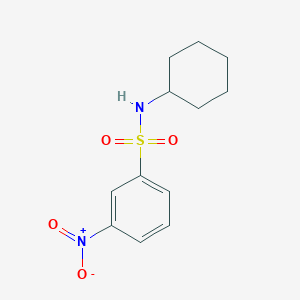

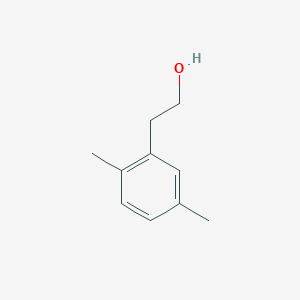
![2-[(2-Chlorophenyl)amino]acetic acid](/img/structure/B1347311.png)
